
Gastrin I human
Übersicht
Beschreibung
Gastrin I human (G17) is a 17-amino acid peptide hormone produced by gastric G-cells, primarily in the antrum of the stomach . It plays a pivotal role in stimulating gastric acid secretion, promoting mucosal growth, and regulating gastrointestinal motility via the cholecystokinin B receptor (CCKBR/CCK2R) . Gastrin exists in multiple molecular forms, including big gastrin (G34), mini gastrin (G14), and sulfated variants, each differing in structure, stability, and biological activity . This article provides a detailed comparison of this compound with its structural analogs and isoforms, emphasizing their biochemical and functional distinctions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gastrin I human involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, with its amino group protected, is coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Gastrin I human undergoes various chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Gastrin I human has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in gastric acid secretion and gastrointestinal physiology.
Medicine: Studied for its potential therapeutic applications in treating gastric disorders and as a biomarker for certain diseases.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide research.
Wirkmechanismus
Gastrin I human exerts its effects by binding to cholecystokinin B receptors on the surface of gastric parietal cells. This binding stimulates the release of histamine from enterochromaffin-like cells, which in turn activates the H2 receptors on parietal cells. This activation leads to the insertion of K+/H+ ATPase pumps into the apical membrane of parietal cells, increasing the secretion of gastric acid into the stomach cavity .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Similar Compounds
Table 1: Structural Characteristics of Gastrin I Human and Related Peptides
Key Observations :
- Gastrin I (G17) is the predominant bioactive form, with sulfation at Tyr12 modulating receptor affinity .
- Big gastrin (G34) has a longer half-life due to reduced renal clearance but requires proteolytic processing to activate .
- [Leu15]-Gastrin I , a synthetic analog, retains biological activity while improving aqueous stability .
Table 2: Functional Properties of Gastrin Isoforms and Analogs
Functional Insights :
- Gastrin I (G17) induces rapid acid secretion, peaking within 20–40 minutes post-stimulation .
- [Leu15]-Gastrin I mimics native G17 in vitro and in vivo but demonstrates superior stability in experimental settings .
Receptor Signaling Pathways
Gastrin isoforms and analogs signal through the CCKBR, a G protein-coupled receptor (GPCR) that activates phosphoinositide hydrolysis and intracellular Ca²⁺ mobilization . Key downstream pathways include:
- PI3K/Akt/Bad : Mediates anti-apoptotic effects, as demonstrated in renal ischemia-reperfusion injury models .
- MAP Kinase and Focal Adhesion Kinase (FAK) : Promotes cell proliferation and survival, critical in gastrointestinal epithelial growth .
Cross-Reactivity : Antibodies against this compound may cross-react with cholecystokinin (CCK) at a 1:10,000 ratio, necessitating careful assay design .
Clinical and Research Implications
- Diagnostic Use: Elevated serum Gastrin I levels correlate with peptic ulcers and chronic kidney disease .
- Therapeutic Potential: Gastrin’s anti-apoptotic effects via PI3K/Akt suggest utility in acute kidney injury (AKI) treatment .
- Research Tools : [Leu15]-Gastrin I and sulfated variants are employed in studying receptor-ligand dynamics and drug development .
Biologische Aktivität
Gastrin I is an endogenous peptide hormone primarily produced in the gastric antrum. It plays a crucial role in regulating gastric acid secretion and has significant implications in gastrointestinal physiology and pathology. This article explores the biological activity of Gastrin I, focusing on its mechanisms of action, clinical implications, and relevant research findings.
Structure and Function
Gastrin I consists of 17 amino acids and is classified as a selective CCK2 receptor agonist. Its primary functions include:
- Stimulation of Gastric Acid Secretion : Gastrin I promotes the secretion of gastric acid by acting on parietal cells in the stomach lining.
- Mitogenic Effects : It stimulates the proliferation of gastric epithelial cells, contributing to mucosal growth and differentiation.
- Histamine Secretion : Gastrin I enhances histamine release from enterochromaffin-like (ECL) cells, which further stimulates acid secretion.
The effective concentrations (EC50) for these activities are reported to be 6.2 pM for cell proliferation and 0.014 nM for histamine secretion .
Gastrin exerts its effects primarily through the following mechanisms:
- Receptor Interaction : Gastrin I binds to the CCK2 receptor (also known as CCK-B receptor), which is predominantly expressed in gastric tissues. This binding initiates a signaling cascade that results in increased intracellular calcium levels and activation of protein kinase pathways.
- Gastric Epithelial Cell Proliferation : The mitogenic effect of gastrin is thought to be mediated through pathways involving MAPK/ERK signaling, promoting cell cycle progression and preventing apoptosis .
Gastric Cancer
Research indicates that elevated levels of gastrin are associated with an increased risk of gastric cancer. A study involving 283 cases of gastric non-cardia adenocarcinoma (GNCA) found that individuals in the highest quartile of serum gastrin levels had a nearly twofold increase in risk compared to those in the lowest quartile (OR: 1.92; 95% CI: 1.21, 3.05) . Furthermore, gastrin's role in cellular proliferation, invasion, and angiogenesis suggests its involvement in tumorigenesis.
Gastric Ulcers
Gastrin levels are also implicated in ulcer disease. Studies have shown that patients with benign gastric ulcers exhibit higher gastrin levels compared to those with uncomplicated duodenal ulcers . The relationship between gastrin and acid secretion can complicate ulcer healing, emphasizing the need for targeted therapies that modulate gastrin activity.
Case Studies
-
Elevated Gastrin Levels and Cancer Risk :
- A cohort study demonstrated that high serum gastrin levels correlate with increased risk factors for gastric cancer, particularly in populations with Helicobacter pylori infection .
- In animal models, mice overexpressing human gastrin developed dysplasia and gastric adenocarcinoma within 20 months, highlighting gastrin's oncogenic potential .
- Gastric Organoid Cultures :
Data Summary
Q & A
Basic Research Questions
Q. What experimental approaches are used to study the receptor-binding mechanisms of Gastrin I human?
this compound primarily interacts with the cholecystokinin-B receptor (CCK-BR). To study this interaction, researchers employ competitive binding assays using radiolabeled gastrin (e.g., ¹²⁵I-labeled Gastrin I) and receptor-expressing cell lines (e.g., CHO cells transfected with CCK-BR). Dose-response curves and Scatchard analysis quantify binding affinity (Kd) and receptor density . Enzymatic stability assays, using buffers like 100 mM Tris/HCl (pH 7.5) with 0.3 M NaCl, help assess protease resistance of synthetic analogs .
Q. How can in vitro models validate the bioactivity of this compound?
Gastrin I’s bioactivity is validated using gastric parietal cell cultures or organoid models. For example, in gastric organoids, acid secretion is measured via pH-sensitive fluorescent dyes (e.g., BCECF-AM), and proliferation is quantified using BrdU incorporation assays. Dose-dependent responses (typically 1–100 nM) confirm specificity via CCK-BR antagonists (e.g., YM022) .
Q. What methodologies are recommended for synthesizing this compound and its analogs?
Solid-phase peptide synthesis (SPPS) is the gold standard. Key steps include:
- Resin selection (e.g., Wang resin for C-terminal amidation).
- Sequential coupling of Fmoc-protected amino acids.
- Cleavage and deprotection using TFA/water/TIS (95:2.5:2.5).
- HPLC purification (C18 columns, acetonitrile/water gradients) and MALDI-TOF mass spectrometry for validation .
Advanced Research Questions
Q. How do researchers address contradictions in reported bioactivity of Gastrin I analogs across studies?
Discrepancies often arise from variations in peptide purity (>98% recommended), storage conditions (−80°C in lyophilized form), or assay systems (e.g., species-specific receptor affinity). Meta-analyses comparing CCK-BR binding kinetics (e.g., [Leu¹⁵]-Gastrin I vs. native Gastrin I) and standardization of buffer conditions (pH, ionic strength) are critical for reconciling data .
Q. What strategies optimize this compound stability in long-term cell culture experiments?
Stability is enhanced by:
- Using protease inhibitors (e.g., aprotinin) in culture media.
- Modifying peptide sequences (e.g., substituting Leu¹⁵ to reduce enzymatic degradation).
- Encapsulation in PEGylated nanoparticles for sustained release .
Q. How can transcriptomic and proteomic datasets clarify Gastrin I’s role in gastric cancer progression?
Integrative analysis of RNA-seq data (e.g., TCGA-STAD cohort) identifies gastrin-regulated pathways (e.g., MAPK/ERK). SILAC-based proteomics in gastrin-overexpressing cell lines quantifies downstream effectors like cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). CRISPR-Cas9 knockout of GAST (chromosome 17q21.2) validates functional targets .
Q. What experimental controls are essential when studying Gastrin I’s trophic effects in vivo?
Key controls include:
- CCK-BR knockout mice to isolate receptor-specific effects.
- Sham-operated animals to account for surgical stress in pylorus ligation models.
- Co-administration of proton pump inhibitors (e.g., omeprazole) to differentiate acid-dependent vs. acid-independent mucosal growth .
Q. Methodological Challenges and Solutions
Q. How do researchers resolve low yield in this compound synthesis?
Low yields often stem from incomplete coupling or aggregation. Remedies include:
- Microwave-assisted SPPS to improve coupling efficiency.
- Incorporating pseudoproline dipeptides (e.g., Ser-Thr) to reduce β-sheet formation.
- Using chaotropic agents (e.g., 2,2,2-trifluoroethanol) during cleavage .
Q. What statistical methods are appropriate for analyzing dose-response data in Gastrin I studies?
Nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) calculates EC₅₀ values. Bootstrapping (1,000 iterations) assesses confidence intervals for small sample sizes. For multiplex assays (e.g., Luminex), false discovery rate (FDR) correction minimizes type I errors .
Q. How can organoid models be tailored to study Gastrin I’s role in Helicobacter pylori infection?
Gastric organoids derived from patient biopsies are co-cultured with H. pylori (MOI 10:1) in microaerobic conditions. Gastrin I (10 nM) is added to simulate hypergastrinemia. Infection outcomes (e.g., IL-8 secretion, epithelial barrier integrity) are measured via qPCR, ELISA, and transepithelial electrical resistance (TEER) .
Eigenschaften
IUPAC Name |
5-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[2-[[3-(1H-indol-3-yl)-2-[[1-[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H124N20O31S/c1-49(2)39-68(114-95(146)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(148)73-19-12-37-117(73)76(121)48-102-85(136)60-24-30-74(119)104-60)93(144)110-65(29-35-81(130)131)91(142)109-64(28-34-80(128)129)90(141)108-63(27-33-79(126)127)89(140)107-62(26-32-78(124)125)88(139)106-61(25-31-77(122)123)87(138)103-50(3)84(135)113-69(41-52-20-22-55(118)23-21-52)86(137)101-47-75(120)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(145)111-66(36-38-149-4)92(143)115-72(44-82(132)133)96(147)112-67(83(98)134)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100,118H,12,19,24-44,47-48H2,1-4H3,(H2,98,134)(H,101,137)(H,102,136)(H,103,138)(H,104,119)(H,105,120)(H,106,139)(H,107,140)(H,108,141)(H,109,142)(H,110,144)(H,111,145)(H,112,147)(H,113,135)(H,114,146)(H,115,143)(H,116,148)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDWRERMBNGKCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H124N20O31S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2098.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10047-33-3 | |
Record name | Gastrin-17 human | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010047333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.